2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride
Overview
Description
2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride is a chemical compound with the molecular formula C12H9F2N•HCl and a molecular weight of 241.66 g/mol . This compound is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 3’ positions of the biphenyl ring, and an amine group is attached at the 4-position. The hydrochloride salt form enhances its solubility in water, making it useful for various applications in scientific research.
Preparation Methods
The synthesis of 2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group typically yields nitroso or nitro derivatives, while reduction can produce the corresponding amine or hydrocarbon compounds.
Scientific Research Applications
2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and steric hindrance in biphenyl derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical drugs. Its biphenyl structure is common in many bioactive compounds, making it a useful scaffold for drug design.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride can be compared with other biphenyl derivatives such as:
2’,3-Dichloro[1,1’-biphenyl]-4-ylamine hydrochloride: Similar in structure but with chlorine atoms instead of fluorine. It has different electronic properties and reactivity.
2’,3-Dimethyl[1,1’-biphenyl]-4-ylamine hydrochloride: Contains methyl groups instead of fluorine, resulting in different steric and electronic effects.
4-Amino[1,1’-biphenyl]-2’,3’-dicarboxylic acid: Contains carboxylic acid groups, which significantly alter its solubility and reactivity compared to the difluoro derivative.
The uniqueness of 2’,3-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other biphenyl derivatives .
Properties
IUPAC Name |
2-fluoro-4-(2-fluorophenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLLBCNTSUXCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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